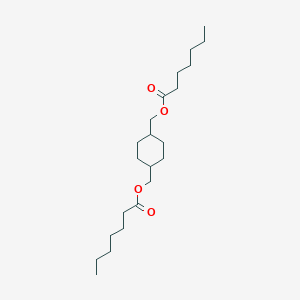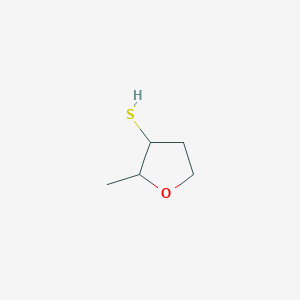
2H,3H-デカフルオロペンタン
概要
説明
科学的研究の応用
2H,3H-Decafluoropentane has several applications in scientific research and industry:
Organic Synthesis: It is used as a solvent and reagent in organic synthesis due to its stability and inertness.
Chemical Reactions: It serves as a medium for various chemical reactions, particularly those requiring non-reactive solvents.
Industrial Applications: The compound is used in the production of cleaning agents and aerosols.
Medical Research: It is explored for use in drug delivery systems due to its ability to dissolve hydrophobic compounds.
作用機序
Target of Action
2H,3H-Decafluoropentane, also known as 1,1,1,2,2,3,4,5,5,5-Decafluoropentane, is primarily used as an oxygen carrier . The compound’s primary targets are hypoxic tissues, particularly cutaneous tissues .
Mode of Action
The compound interacts with its targets by delivering oxygen to hypoxic environments . It is used in the formulation of oxygen-loaded nanodroplets (OLNDs), which are more effective in releasing oxygen to hypoxic environments than their predecessors .
Biochemical Pathways
It is known that the compound plays a crucial role in oxygen delivery, which is vital for various biochemical processes, including cellular respiration .
Pharmacokinetics
The compound is known to be liquid at body temperature , suggesting that it may have good bioavailability
Result of Action
The primary result of the compound’s action is the enhancement of oxygen levels in hypoxic environments . This can have various molecular and cellular effects, depending on the specific context. For instance, in hypoxic cutaneous tissues, the increased oxygen supply could potentially improve tissue health and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2H,3H-Decafluoropentane. For example, the compound is known to be soluble in water , suggesting that its action could be influenced by the hydration status of the tissues. Additionally, the compound is a potent greenhouse gas with a high global warming potential , indicating that its environmental release should be controlled to minimize impact on the atmosphere .
生化学分析
Cellular Effects
Research has shown that 2H,3H-Decafluoropentane-based oxygen-loaded nanodroplets (OLNDs) can be effective in releasing oxygen to hypoxic environments . This suggests that 2H,3H-Decafluoropentane may influence cell function by alleviating hypoxia, which could impact cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the cellular effects of 2H,3H-Decafluoropentane are lacking.
Molecular Mechanism
準備方法
The synthesis of 2H,3H-Decafluoropentane typically involves the fluorination of pentane derivatives. One common method includes the reaction of perfluorinated ketones with dimethyl sulfate and potassium fluoride in a solvent such as diethylene glycol dimethyl ether . The reaction mixture is stirred at room temperature for several hours, followed by extraction with ethyl acetate and water to isolate the desired product .
化学反応の分析
2H,3H-Decafluoropentane is relatively inert due to the strong carbon-fluorine bonds, making it resistant to many common chemical reactions. it can undergo specific reactions under controlled conditions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability of the carbon-fluorine bonds.
類似化合物との比較
2H,3H-Decafluoropentane can be compared with other fluorinated compounds such as:
1,1,1,2,3,4,4,5,5,5-Decafluoro-3-methoxy-2-trifluoromethylpentane: This compound has similar fluorination but includes additional functional groups that alter its reactivity and applications.
HFC-4310mee (1,1,1,2,3,4,4,5,5,5-Decafluoropentane): Used in similar industrial applications but may have different physical properties due to slight structural variations.
特性
IUPAC Name |
1,1,1,2,2,3,4,5,5,5-decafluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F10/c6-1(2(7)4(10,11)12)3(8,9)5(13,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQRGMUSBYGDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5(CFH)2CF3, C5H2F10 | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869884 | |
| Record name | 2H,3H-Decafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10354 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
55 °C | |
| Record name | 2,3-Dihydroperfluoropentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
>125.00 °C /1,1,1,2,3,4,4,5,5,5-Decafluoropentane/ | |
| Record name | 2,3-Dihydroperfluoropentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 140 ppm at 25 °C | |
| Record name | 2,3-Dihydroperfluoropentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Liquid density: 1.58 kg/L (13.2 lb/gal) | |
| Record name | 2,3-Dihydroperfluoropentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.297 atm (225.72 mm Hg) at 25 °C | |
| Record name | 2,3-Dihydroperfluoropentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid, Nonflammable liquid, Colorless liquid | |
CAS No. |
138495-42-8 | |
| Record name | 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138495-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H,3H-Decafluoropentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138495428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H,3H-Decafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-1,1,1,2,2,3,4,5,5,5-decafluoropentane; reaction mass of: (R,R)-1,1,1,2,2,3,4,5,5,5-decafluoropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H,3H-DECAFLUOROPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC53096Z2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-Dihydroperfluoropentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point: -80 °C | |
| Record name | 2,3-Dihydroperfluoropentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details































Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,1,1,2,2,3,4,5,5,5-decafluoropentane?
A1: 1,1,1,2,2,3,4,5,5,5-Decafluoropentane is primarily used as a cleaning solvent in the electronics industry. Its low surface tension makes it highly effective for removing residues from delicate electronic components. It is also utilized in vapor compression air conditioning and refrigeration systems for cleaning purposes.
Q2: Are there any environmental concerns associated with 1,1,1,2,2,3,4,5,5,5-decafluoropentane?
A2: Yes, despite its non-flammable nature, 1,1,1,2,2,3,4,5,5,5-decafluoropentane is considered a potent greenhouse gas. Its global warming potential is significantly higher than carbon dioxide, raising concerns about its contribution to climate change. Research indicates that its atmospheric abundance has been increasing, highlighting the need for responsible use and emission control.
Q3: Are there any alternative solvents to 1,1,1,2,2,3,4,5,5,5-decafluoropentane?
A4: Research is exploring alternative solvent systems that offer similar cleaning properties with a reduced environmental impact. One study investigated the use of a hydrofluorocarbon mixture containing 1,1,1,2,2,3,4,5,5,5-decafluoropentane and 1,1,2,2,3,3,4-heptafluorocyclopentane, aiming for improved performance characteristics. Another study explored a composition with methyl perfluoroheptene ethers and trans-1,2-dichloroethylene. These alternatives aim to maintain cleaning efficacy while minimizing environmental impact.
Q4: How does 1,1,1,2,2,3,4,5,5,5-decafluoropentane compare to other hydrofluorocarbons in terms of its global warming potential?
A5: While specific comparative data within the provided research is limited, 1,1,1,2,2,3,4,5,5,5-decafluoropentane possesses a 100-year global warming potential of 1660. This indicates its significant contribution to radiative forcing compared to carbon dioxide. It is essential to consider these factors when assessing the overall environmental impact of different hydrofluorocarbons.
Q5: Has 1,1,1,2,2,3,4,5,5,5-decafluoropentane been studied for any other applications besides cleaning and refrigeration?
A6: Interestingly, one study explored the use of 1,1,1,2,2,3,4,5,5,5-decafluoropentane as a diluent in the extraction of uranium(VI) and lanthanide(III) ions. This application highlights its potential utility in chemical processes beyond its conventional uses.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
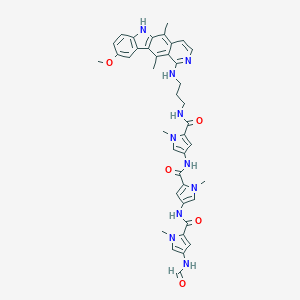
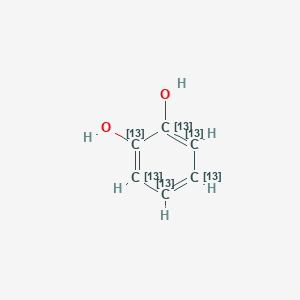

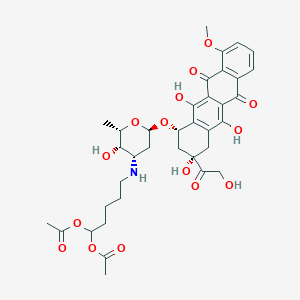

![(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid](/img/structure/B142644.png)

